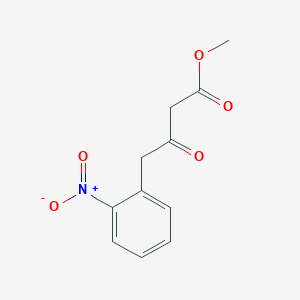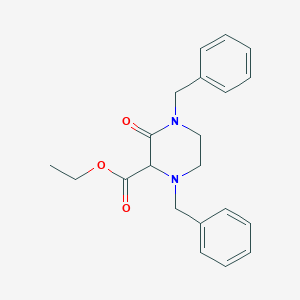
4-(Iodométhyl)pipéridine-1-carboxylate de benzyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 4-(iodomethyl)piperidine-1-carboxylate is a chemical compound that has been used in scientific research . It has diverse applications, including drug synthesis, organic reactions, and medicinal chemistry.
Synthesis Analysis
The synthesis of Benzyl 4-(iodomethyl)piperidine-1-carboxylate involves the reaction of I2 with 1H-imidazole and triphenylphosphine in THF at ambient temperature . After 4 hours, the reaction mixture is quenched with water, diluted, and extracted with EtOAc . The organic layers are then washed, dried, and concentrated under reduced pressure . The residue is purified by silica gel to afford the title compound .Molecular Structure Analysis
The molecular structure of Benzyl 4-(iodomethyl)piperidine-1-carboxylate contains a total of 37 bonds, including 19 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, and 1 (thio-) carbamate(s) (aliphatic) .Chemical Reactions Analysis
Benzyl 4-(iodomethyl)piperidine-1-carboxylate is a reactant for the synthesis of orally bioavailable P2Y12 antagonists for the inhibition of platelet aggregation .Mécanisme D'action
Benzyl 4-(iodomethyl)piperidine-1-carboxylate has been shown to interact with certain proteins, enzymes, and drug targets, suggesting that it has a mechanism of action. It is thought to interact with proteins by forming a covalent bond with the protein's active site. This can alter the protein's structure and function, leading to a change in the protein's activity. Benzyl 4-(iodomethyl)piperidine-1-carboxylate has also been shown to interact with certain enzymes, which can inhibit the enzyme's activity. Finally, Benzyl 4-(iodomethyl)piperidine-1-carboxylate has been shown to interact with certain drug targets, suggesting that it may be able to modulate the activity of these targets.
Biochemical and Physiological Effects
Benzyl 4-(iodomethyl)piperidine-1-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to interact with certain proteins and enzymes, leading to a change in their activity. It has also been shown to interact with certain drug targets, suggesting that it may be able to modulate the activity of these targets. In addition, Benzyl 4-(iodomethyl)piperidine-1-carboxylate has been shown to have anti-inflammatory and antioxidant effects, suggesting that it may be useful in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Benzyl 4-(iodomethyl)piperidine-1-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and the reaction is highly efficient. In addition, Benzyl 4-(iodomethyl)piperidine-1-carboxylate is relatively stable and can be stored for long periods of time. However, there are some limitations to using Benzyl 4-(iodomethyl)piperidine-1-carboxylate in laboratory experiments. It is toxic and should be handled with care. In addition, Benzyl 4-(iodomethyl)piperidine-1-carboxylate is not soluble in water, and so it must be dissolved in an organic solvent before use.
Orientations Futures
There are a number of potential future directions for Benzyl 4-(iodomethyl)piperidine-1-carboxylate research. One possibility is to further explore its mechanism of action, as this could lead to the development of new drugs or therapies. Another possibility is to explore its effects on various diseases, as it has been shown to have anti-inflammatory and antioxidant effects. Finally, Benzyl 4-(iodomethyl)piperidine-1-carboxylate could be used in the synthesis of new compounds, as it has been used to synthesize a variety of compounds, including pharmaceuticals and other biologically active molecules.
Méthodes De Synthèse
Benzyl 4-(iodomethyl)piperidine-1-carboxylate is synthesized by reacting piperidine and benzyl bromide in the presence of potassium iodide in an aqueous solution. The reaction is carried out at a temperature of 80-90°C, and the product is isolated by filtration. The yield of the reaction is typically around 95%. The purity of the product can be further increased by recrystallization.
Applications De Recherche Scientifique
Recherche pharmaceutique Inhibition de la cholinestérase
Les dérivés de la pipéridine, y compris le 4-(Iodométhyl)pipéridine-1-carboxylate de benzyle, sont connus pour leur rôle dans l’inhibition des récepteurs de la cholinestérase, ce qui est crucial dans le traitement de la maladie d’Alzheimer. Le groupe benzyle-pipéridine fournit une forte liaison au site catalytique de l’enzyme AChE, interagissant avec des acides aminés clés pour une inhibition efficace .
Développement de médicaments antipaludiques
Ces composés ont été utilisés dans la synthèse de nouveaux médicaments contre Plasmodium falciparum, le parasite responsable du paludisme. La flexibilité structurale des dérivés de la pipéridine permet la création d’une bibliothèque de composés visant des traitements antipaludiques peu coûteux et efficaces .
Composés intermédiaires de synthèse organique
En chimie organique, le this compound sert d’intermédiaire dans la synthèse de molécules plus complexes. Sa réactivité due au groupe iodométhyle en fait un élément de construction précieux dans diverses voies de synthèse .
Propriétés
IUPAC Name |
benzyl 4-(iodomethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18INO2/c15-10-12-6-8-16(9-7-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12H,6-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWFFKJGPLDVQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CI)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18INO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562910 |
Source


|
| Record name | Benzyl 4-(iodomethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
149897-41-6 |
Source


|
| Record name | Benzyl 4-(iodomethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B177769.png)

